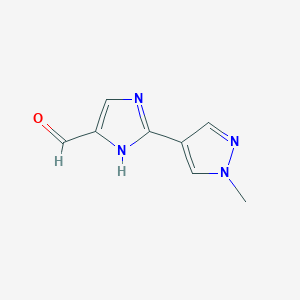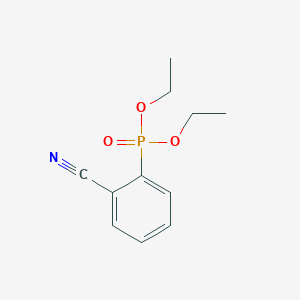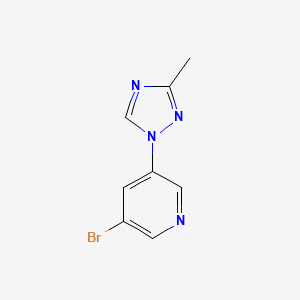
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate is an organic compound with the molecular formula C9H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate can be synthesized through the reaction of 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for pharmaceutical applications.
化学反应分析
Types of Reactions
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(2-(carboxymethyl)pyrrolidin-1-yl)propanoic acid.
Reduction: 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the active pyrrolidine derivative, which can interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Methyl 3-(pyrrolidin-1-yl)propanoate: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester.
Methyl 3-(2-(methoxymethyl)pyrrolidin-1-yl)propanoate: Contains a methoxymethyl group instead of a hydroxymethyl group, altering its chemical properties.
Uniqueness
Methyl 3-(2-(hydroxymethyl)pyrrolidin-1-yl)propanoate is unique due to the presence of both a hydroxymethyl group and an ester group, which provide a combination of reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
methyl 3-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate |
InChI |
InChI=1S/C9H17NO3/c1-13-9(12)4-6-10-5-2-3-8(10)7-11/h8,11H,2-7H2,1H3 |
InChI 键 |
YXASICFQNIHUPQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCN1CCCC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-Iodo-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B13688039.png)
![6-(Bromomethyl)-2-ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688043.png)



![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13688061.png)
![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13688069.png)
![6-Bromonaphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13688074.png)
![6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688091.png)


